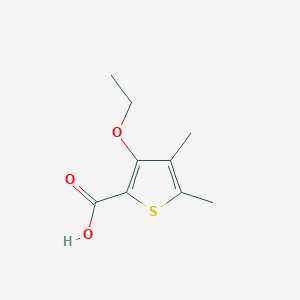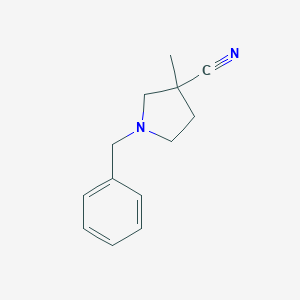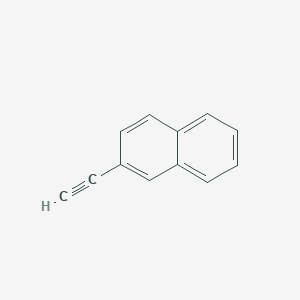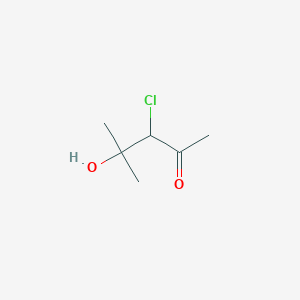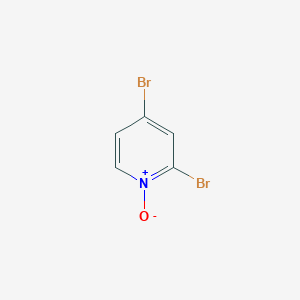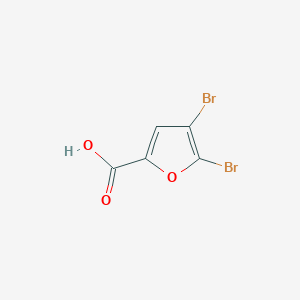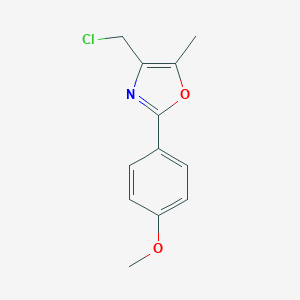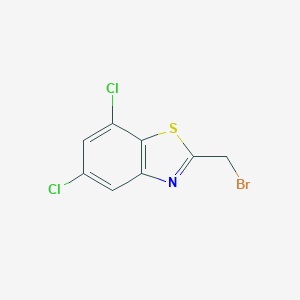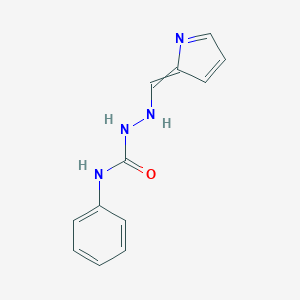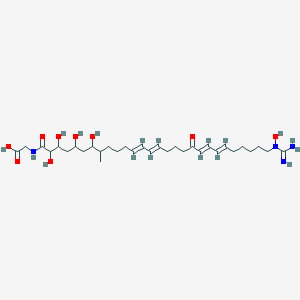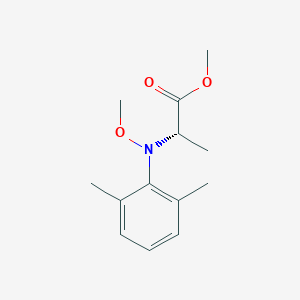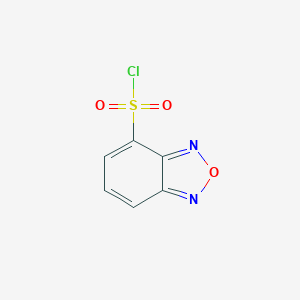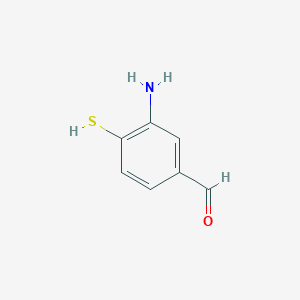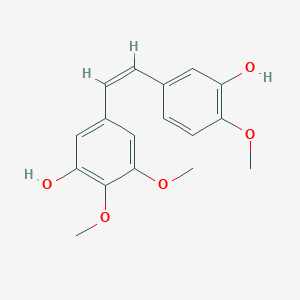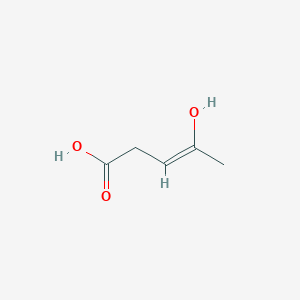
(Z)-4-hydroxypent-3-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-hydroxypent-3-enoic acid (HPA) is a natural compound that is found in royal jelly, a secretion produced by honeybees. HPA is a member of the alpha-hydroxy acid family and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (Z)-4-hydroxypent-3-enoic Acid is not fully understood, but it is thought to work by modulating various signaling pathways in the body. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. It has also been shown to have antimicrobial properties and may be effective against a range of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-4-hydroxypent-3-enoic Acid in lab experiments is that it is a natural compound and is generally considered safe. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are a number of potential future directions for research on (Z)-4-hydroxypent-3-enoic Acid. One area of interest is its potential as a treatment for cancer. Studies have shown that this compound may be effective against a range of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential side effects or interactions with other drugs.
Méthodes De Synthèse
(Z)-4-hydroxypent-3-enoic Acid can be synthesized from a variety of precursors, including 3-hydroxybutanal and 4-hydroxy-2-pentanone. One common method for synthesizing this compound involves the reaction of 3-hydroxybutanal with acetaldehyde in the presence of a base catalyst. The resulting product is then oxidized to form this compound.
Applications De Recherche Scientifique
(Z)-4-hydroxypent-3-enoic Acid has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a treatment for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
| 117425-95-3 | |
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(Z)-4-hydroxypent-3-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2- |
Clé InChI |
FZBYZQPNENFBLV-RQOWECAXSA-N |
SMILES isomérique |
C/C(=C/CC(=O)O)/O |
SMILES |
CC(=CCC(=O)O)O |
SMILES canonique |
CC(=CCC(=O)O)O |
Synonymes |
3-Pentenoic acid, 4-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


